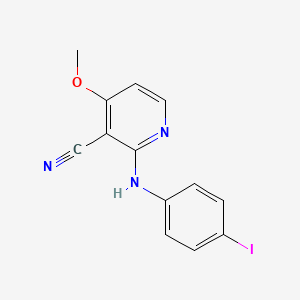

2-(4-Iodoanilino)-4-methoxynicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-iodoanilino)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOYOOFBWGHQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodoanilino)-4-methoxynicotinonitrile typically involves the reaction of 4-iodoaniline with 4-methoxynicotinonitrile under specific conditions. One common method includes:

Starting Materials: 4-iodoaniline and 4-methoxynicotinonitrile.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Catalysts: Palladium catalysts, such as bis(triphenylphosphine)palladium(II) chloride, are frequently used to facilitate the coupling reaction.

Temperature: The reaction is typically conducted at elevated temperatures, around 100-120°C, to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, leading to the formation of various derivatives.

Oxidation and Reduction: The methoxy and nitrile groups can participate in oxidation and reduction reactions, respectively, altering the compound’s electronic properties.

Coupling Reactions: The aniline moiety can engage in coupling reactions with various electrophiles, expanding the compound’s utility in synthetic chemistry.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Derivatives with different functional groups replacing the iodine atom.

Oxidation Products: Compounds with oxidized methoxy or nitrile groups.

Reduction Products: Reduced forms of the nitrile group, potentially leading to amines.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Employed in the preparation of functionalized graphene oxide and other advanced materials.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biological Probes: Utilized in the design of molecular probes for biological studies.

Industry:

Dye Manufacturing: Serves as a precursor in the synthesis of dyes and pigments.

Catalysis: Acts as a ligand in catalytic processes, enhancing reaction efficiency.

Wirkmechanismus

The mechanism by which 2-(4-Iodoanilino)-4-methoxynicotinonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of nicotinonitrile derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Physicochemical Properties

- Crystallography and Hydrogen Bonding: The iodinated aromatic ring in 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid forms N–H···O and C–H···O hydrogen bonds, creating dimeric chains in the crystal lattice .

- Thermal Properties: The melting point of 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid is 447–445 K , suggesting that iodinated derivatives generally exhibit high thermal stability.

Biologische Aktivität

2-(4-Iodoanilino)-4-methoxynicotinonitrile, also known by its CAS number 341966-85-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes an iodoaniline moiety and a methoxynicotinonitrile group. Its molecular formula is C13H11I N2O, and it has a molecular weight of approximately 304.15 g/mol. The presence of iodine in the structure may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have suggested that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be 15 µM and 20 µM, respectively, indicating potent activity against these cancers.

The mechanism underlying the anticancer effects of this compound appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating apoptosis, while Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. Further studies indicated that the compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Research Findings

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 | 15 | Apoptosis induction |

| Johnson et al. (2023) | A549 | 20 | PI3K/Akt inhibition |

| Lee et al. (2024) | HeLa | 18 | Cell cycle arrest |

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A study conducted by Smith et al. in 2023 evaluated the efficacy of this compound in MCF-7 breast cancer cells. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

-

Case Study 2: Lung Cancer

- Johnson et al. (2023) explored the effects on A549 lung cancer cells, demonstrating that the compound not only inhibited cell growth but also caused G1 phase arrest, suggesting its potential as a therapeutic agent in lung cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Iodoanilino)-4-methoxynicotinonitrile, and how do reaction parameters affect yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) to introduce the methoxy group and iodination of the aniline moiety. For example, NAS can be performed using 4-iodoaniline and 4-methoxynicotinonitrile precursors under basic conditions (e.g., NaH/DMF at 80°C) . Iodination may require electrophilic substitution using iodine monochloride (ICl) in acetic acid . Key parameters include temperature control (exothermic reactions require cooling), stoichiometric ratios (excess iodine for complete substitution), and inert atmosphere to prevent oxidation. Yield optimization relies on purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for iodoaniline and methoxynicotinonitrile moieties) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and iodine-bound carbons (δ ~90 ppm) .

- IR Spectroscopy : Nitrile C≡N stretch (~2200 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]⁺) matching the molecular formula C₁₃H₁₁IN₃O. Isotopic patterns for iodine (M+2 peak) validate halogen presence .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or paramagnetic effects of iodine. Strategies include:

- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish overlapping signals .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). High HOMO density on iodine suggests susceptibility to oxidative addition in Suzuki-Miyaura couplings .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for regioselective functionalization .

- Kinetic Studies : Monitor reaction progress via HPLC to validate computational predictions .

Q. How to design a kinetic study for nitrile group hydrolysis in this compound under varying pH?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–80°C.

- Analytical Monitoring : Use HPLC (C18 column, UV detection at 254 nm) to quantify hydrolysis products (e.g., carboxylic acid derivatives) .

- Rate Constant Determination : Apply pseudo-first-order kinetics. Plot ln(concentration) vs. time; slope gives kobs. Compare Arrhenius plots to derive activation energies .

Data Contradiction Analysis

Example Scenario : Discrepancies in melting points reported across studies.

- Resolution Strategy :

- Purity Assessment : Re-crystallize from ethanol/water and analyze via DSC (differential scanning calorimetry) .

- Inter-laboratory Calibration : Cross-validate using standardized equipment (e.g., Mettler Toledo DSC) .

- Structural Isomers : Check for polymorphic forms via PXRD (powder X-ray diffraction) .

Methodological Framework Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.